molecular formula C14H10ClN5O6S B5236860 N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide

N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide

Cat. No.: B5236860
M. Wt: 411.8 g/mol
InChI Key: HMFVXNDNYORSOR-UHFFFAOYSA-N
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Description

N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide typically involves multiple steps:

    Formation of the Benzoxadiazole Core: The initial step involves the synthesis of 7-chloro-4-nitro-2,1,3-benzoxadiazole. This can be achieved through the nitration of 4-chloro-2-aminophenol followed by cyclization.

    Amination: The benzoxadiazole core is then reacted with an appropriate amine to introduce the amino group at the 5-position.

    Sulfonylation: The final step involves the reaction of the amino-substituted benzoxadiazole with sulfonyl chloride to form the sulfonylacetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Substitution: The chloro group in the benzoxadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.

    Sulfonylation: The amino group can react with sulfonyl chlorides to form sulfonamide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines under basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic medium.

    Sulfonylation: Sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

    Nucleophilic Substitution: Various substituted benzoxadiazole derivatives.

    Reduction: Amino-substituted benzoxadiazole.

    Sulfonylation: Sulfonamide derivatives.

Scientific Research Applications

N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide has several applications in scientific research:

    Fluorescent Labeling: The benzoxadiazole core is known for its fluorescent properties, making it useful in labeling biomolecules for imaging and detection.

    Biological Studies: It can be used to study enzyme activities, protein interactions, and cellular processes due to its ability to form fluorescent derivatives.

    Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design and development.

    Industrial Applications: It can be used in the synthesis of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide involves its interaction with specific molecular targets. The nitro and chloro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to the inhibition or activation of enzymes, modulation of protein functions, and alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-nitrobenzofurazan: Similar in structure but lacks the sulfonylacetamide group.

    4-Nitro-7-piperazino-2,1,3-benzoxadiazole: Contains a piperazine ring instead of the sulfonylacetamide group.

    4-Fluoro-7-nitro-2,1,3-benzoxadiazole: Substitutes the chloro group with a fluoro group.

Uniqueness

N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide is unique due to the presence of both the sulfonylacetamide and benzoxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O6S/c1-7(21)19-27(24,25)9-4-2-8(3-5-9)16-11-6-10(15)12-13(18-26-17-12)14(11)20(22)23/h2-6,16H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFVXNDNYORSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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